molecular formula C16H17N5O2S B10992998 2-(4-hydroxyphthalazin-1-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide

2-(4-hydroxyphthalazin-1-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B10992998
M. Wt: 343.4 g/mol
InChI Key: FDBLOXXNYRIFKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-hydroxyphthalazin-1-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide is a complex organic compound with potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-hydroxyphthalazin-1-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps:

    Formation of the Phthalazinone Core: The initial step involves the synthesis of the 4-hydroxyphthalazinone core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the Thiadiazole Ring: The thiadiazole ring is synthesized separately, often starting from thiosemicarbazide and an appropriate carboxylic acid derivative.

    Coupling Reaction: The final step involves coupling the phthalazinone core with the thiadiazole ring through an acetamide linkage. This is typically done using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using batch reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group on the phthalazinone core can undergo oxidation to form a ketone.

    Reduction: The acetamide linkage can be reduced to an amine under appropriate conditions.

    Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers can modify the structure to enhance these activities and study their mechanisms of action.

Medicine

Potential medicinal applications include the development of new drugs. The compound’s structure suggests it could interact with specific biological targets, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which 2-(4-hydroxyphthalazin-1-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The hydroxyl and acetamide groups can form hydrogen bonds with biological targets, while the thiadiazole ring can participate in π-π interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C16H17N5O2S

Molecular Weight

343.4 g/mol

IUPAC Name

N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-(4-oxo-3H-phthalazin-1-yl)acetamide

InChI

InChI=1S/C16H17N5O2S/c1-9(2)7-14-19-21-16(24-14)17-13(22)8-12-10-5-3-4-6-11(10)15(23)20-18-12/h3-6,9H,7-8H2,1-2H3,(H,20,23)(H,17,21,22)

InChI Key

FDBLOXXNYRIFKR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN=C(S1)NC(=O)CC2=NNC(=O)C3=CC=CC=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.